Phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester
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Overview
Description
Phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester is an organic compound with the molecular formula C10H21O4P. It is a derivative of phosphonic acid and is characterized by the presence of a phosphonate group attached to a 4-methyl-2-oxopentyl chain. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 4-methyl-2-oxopentyl bromide. The reaction is carried out under anhydrous conditions and in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the diethyl phosphite acts as a nucleophile and displaces the bromide ion from the 4-methyl-2-oxopentyl bromide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various phosphonate esters.
Scientific Research Applications
Phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler phosphonate ester used in similar reactions.
Dimethyl methylphosphonate: Another phosphonate ester with different alkyl groups.
Ethyl phosphonic acid: A related compound with a different ester group.
Uniqueness
Phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester is unique due to its specific 4-methyl-2-oxopentyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-diethoxyphosphoryl-4-methylpentan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O4P/c1-5-13-15(12,14-6-2)8-10(11)7-9(3)4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKXISGTLWEJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)CC(C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467292 |
Source
|
Record name | Phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61501-24-4 |
Source
|
Record name | Phosphonic acid, (4-methyl-2-oxopentyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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